Tolcapone

Parkinson's disease motor fluctuations COMT inhibitor efficacy

Tolcapone is the only FDA-approved COMT inhibitor that crosses the blood-brain barrier, enabling central enzyme blockade. Its unique CNS penetration makes it the definitive tool compound for studies where peripheral inhibitors like entacapone fail. Researchers rely on Tolcapone for investigating prefrontal dopamine modulation in cognitive impairment and for use as a hepatotoxicity positive control. Available in ≥98% purity; requires strict liver enzyme monitoring protocols.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 134308-13-7
Cat. No. B1682975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolcapone
CAS134308-13-7
Synonyms3,4 Dihydroxy 5' methyl 5 nitrobenzophenone
3,4-dihydroxy-5'-methyl-5-nitrobenzophenone
Ro 40 7592
Ro 40-7592
Ro 407592
Ro-40-7592
Ro407592
SOM0226
Tasmar
tolcapone
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3
InChIKeyMIQPIUSUKVNLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.69e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tolcapone (CAS 134308-13-7) as a Differentiated Nitrocatechol COMT Inhibitor for Parkinson's Disease Research


Tolcapone (Ro 40-7592) is an orally active, selective, and reversible nitrocatechol-type inhibitor of catechol-O-methyltransferase (COMT), approved as an adjunct to levodopa/carbidopa for managing motor fluctuations in Parkinson's disease patients [1]. Unlike other COMT inhibitors, tolcapone exhibits both peripheral and central activity, potently inhibiting COMT in the brain as well as in peripheral tissues [2].

Why COMT Inhibitors Are Not Interchangeable: Tolcapone's Distinct Pharmacological Profile


While entacapone, opicapone, and tolcapone share a nitrocatechol pharmacophore, they exhibit markedly different pharmacokinetic, pharmacodynamic, and safety profiles [1]. Substituting one for another without considering these differences can lead to inadequate motor symptom control, unexpected adverse events, or failure to meet required safety monitoring standards [2]. Tolcapone's ability to penetrate the blood-brain barrier and its longer duration of action differentiate it from primarily peripheral agents like entacapone, while its hepatotoxicity risk and associated mandatory liver enzyme monitoring distinguish it from both entacapone and opicapone [3].

Quantitative Differentiation of Tolcapone (134308-13-7) from COMT Inhibitor Comparators


Superior Increase in Total Daily ON-Time Compared to Entacapone and Opicapone

In a Bayesian network meta-analysis of randomized controlled trials, tolcapone increased patients' total ON-time by a mean difference of 3.2 hours (95% CI: 2.1–4.2) compared to placebo. This effect was substantially larger than that observed with entacapone (MD: 0.64 hours; 95% CI: 0.29–1.0) and opicapone (MD: 0.92 hours; 95% CI: 0.35–1.5) [1].

Parkinson's disease motor fluctuations COMT inhibitor efficacy

Greater Enhancement of Levodopa Bioavailability (AUC) Compared to Entacapone

Tolcapone increases the area under the plasma concentration-time curve (AUC) of levodopa by 60–90% when coadministered with immediate-release formulations, and by 80% with controlled-release formulations [1]. In contrast, a review of COMT inhibitors indicates that entacapone produces a more modest increase in levodopa AUC, which correlates with its lower clinical efficacy [2].

Pharmacokinetics Levodopa potentiation Bioavailability

Demonstrated Central COMT Inhibition and Blood-Brain Barrier Penetration

A comparative study in rats demonstrated that tolcapone has superior brain penetration and a longer duration of action than entacapone [1]. While entacapone acts primarily in the periphery, tolcapone produces marked COMT inhibition within the central nervous system, as evidenced by decreased homovanillic acid and increased striatal S-adenosyl-L-methionine concentrations [2].

Blood-brain barrier Central COMT inhibition CNS penetration

Longer Duration of COMT Inhibition Enabling Less Frequent Dosing

Tolcapone demonstrates a longer duration of action compared to entacapone. In a rat study, peripheral COMT was inhibited continuously when tolcapone was dosed at 12-hour intervals, whereas this was not observed with entacapone [1]. Clinically, this translates to tolcapone's thrice-daily dosing regimen, in contrast to entacapone, which must be administered with each levodopa dose (often 4–6 times daily) [2].

Pharmacodynamics Duration of action Dosing regimen

Unique Safety Monitoring Requirements Due to Hepatotoxicity Risk

Tolcapone is associated with a risk of potentially fatal, acute fulminant liver failure, with an incidence estimated to be 10- to 100-fold higher than the background rate in the general population [1]. Consequently, the FDA requires baseline and biweekly liver enzyme (ALT/AST) monitoring for the first 6 months of therapy, a requirement not imposed for entacapone or opicapone [2]. Elevated transaminases are reported in 1–3% of tolcapone-treated patients but very rarely with entacapone [3].

Hepatotoxicity Liver enzyme monitoring Risk management

Optimized Applications of Tolcapone Based on Differentiated Evidence


Treatment of Advanced Parkinson's Disease with Severe Motor Fluctuations Inadequately Controlled by Entacapone

Patients experiencing significant wearing-off phenomena despite entacapone therapy may benefit from switching to tolcapone, given its demonstrated 3.2-hour increase in ON-time versus 0.64 hours for entacapone [1]. The enhanced levodopa AUC potentiation (60–90%) and longer duration of action provide a stronger and more sustained anti-parkinsonian effect, making tolcapone suitable for this refractory population, provided rigorous liver monitoring is implemented [2].

Research Studies Requiring Central COMT Inhibition

Preclinical and clinical investigations exploring the role of central COMT in cognition, mood, or neuroprotection should utilize tolcapone rather than entacapone due to its demonstrated brain penetration and central COMT inhibition [1]. Studies in transgenic COMT-Val mice and phencyclidine-treated rats have shown that central COMT inhibition by tolcapone, but not entacapone, can reverse recognition memory deficits, highlighting its utility in CNS-focused research [2].

Pharmacoeconomic Analyses of COMT Inhibitor Therapy

Health economic models comparing COMT inhibitors must account for tolcapone's higher acquisition cost, greater efficacy in increasing ON-time (3.2 hours vs. 0.64–0.92 hours), and the added costs of mandatory liver function monitoring [1]. Budget impact analyses for hospital formularies or healthcare systems should incorporate the 1–3% incidence of elevated liver enzymes and the required biweekly monitoring for 6 months, as outlined in the FDA prescribing information [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolcapone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.